molecular formula C24H22N2O5S B11521622 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate

Cat. No.: B11521622
M. Wt: 450.5 g/mol
InChI Key: VUVPUEKIRMLKDG-UHFFFAOYSA-N
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Description

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-3-methylanilino]ethyl 4-methoxybenzoate is a complex organic compound that features a benzisothiazole ring fused with a methylanilino group and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-3-methylanilino]ethyl 4-methoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzisothiazole ring, followed by the introduction of the methylanilino group and the methoxybenzoate ester. Common reagents used in these reactions include sulfur-containing compounds, aniline derivatives, and esterification agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-3-methylanilino]ethyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-3-methylanilino]ethyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-3-methylanilino]ethyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-dioxido-1,2-benzisothiazol-3-yl)amino-4-methylpentanoic acid
  • 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-3-methylanilino]ethyl 4-methoxybenzoate stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethyl 4-methoxybenzoate

InChI

InChI=1S/C24H22N2O5S/c1-17-6-5-7-19(16-17)26(23-21-8-3-4-9-22(21)32(28,29)25-23)14-15-31-24(27)18-10-12-20(30-2)13-11-18/h3-13,16H,14-15H2,1-2H3

InChI Key

VUVPUEKIRMLKDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CCOC(=O)C2=CC=C(C=C2)OC)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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